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5-methyloxolan-3-one - 34003-72-0

5-methyloxolan-3-one

Catalog Number: EVT-1196503
CAS Number: 34003-72-0
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone, also known as Norfuraneol, is a prominent aroma compound found in various cooked foods and beverages. It exhibits a caramel-like aroma and contributes significantly to the sensory profile of strawberries, raspberries, pineapples, and tomatoes []. Norfuraneol forms through Maillard reactions between sugars and amino acids during heating []. Furthermore, it demonstrates antioxidant properties comparable to ascorbic acid and exhibits anticarcinogenic activity [].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Compound Description: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, also known as Furaneol, is another significant aroma compound found in various fruits and cooked foods, particularly strawberries. It imparts a distinct strawberry aroma and contributes to the overall sensory appeal of these fruits []. Like Norfuraneol, Furaneol is also produced through Maillard reactions and possesses antifungal properties, protecting strawberries from fungal growth [].

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuronol/EHMF)

Compound Description: 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, commonly referred to as Homofuronol or EHMF, possesses a strong caramelized odor and is found in various fermented foods like soy sauce and beer []. It is believed to be produced by yeast, possibly utilizing intermediates of the Maillard reaction pathway []. EHMF is known to contribute significantly to the overall aroma profile of these fermented products.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol)

Compound Description: 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, known as Dihydromaltol, is a caramel-smelling compound found in certain dairy products like Ryazhenka kefir []. It is structurally related to maltol and is considered less potent in terms of flavor impact compared to its furanone counterparts like DMHF [].

2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-one and 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (EHMF isomers)

Compound Description: These two compounds are tautomers of each other and represent the two possible isomers of EHMF []. They have been successfully separated by chromatographic techniques, and their individual odor characteristics have been studied [].

Source and Classification

5-Methyloxolan-3-one is derived from natural sources, particularly in the context of flavor compounds. It is structurally related to other furanones and lactones that contribute to the aroma and flavor profiles in food products. The compound is categorized as a lactone due to the presence of a cyclic ester functional group, which plays a crucial role in its chemical reactivity and properties.

Synthesis Analysis

The synthesis of 5-methyloxolan-3-one can be achieved through several methods, each offering different advantages in terms of yield and purity:

  1. Condensation Reactions: One common method involves the condensation of appropriate carbonyl compounds with alcohols or phenols under acidic conditions. This approach allows for the formation of the lactone through intramolecular esterification.
  2. Ring Closure: Another method includes the acid-catalyzed ring closure of β-alkoxy diazoketones, which has been documented in literature for synthesizing related compounds like coffee furanone .
  3. Oxidative Hydroxylation: The oxidative hydroxylation of 2-acetylbutyrolactone has also been reported as a viable pathway for synthesizing 5-methyloxolan-3-one. This method typically employs oxidizing agents like lithium hypochlorite in the presence of catalysts such as ruthenium .
  4. Phase Transfer Catalysis: Utilizing phase transfer catalysts in ionic liquids is another innovative approach that enhances reaction efficiency and product yield while minimizing environmental impact .
Molecular Structure Analysis

The molecular structure of 5-methyloxolan-3-one features a five-membered ring with one carbonyl group (C=O) and one hydroxyl group (–OH). The structure can be represented as follows:

C5H8O2\text{C}_5\text{H}_8\text{O}_2

Key features include:

  • Cyclic Structure: The five-membered ring contributes to its unique chemical properties.
  • Functional Groups: The presence of a hydroxyl group enhances its solubility in polar solvents and influences its reactivity.

The molecular geometry suggests that it may exhibit interesting stereochemical properties, which could affect its interactions in biological systems.

Chemical Reactions Analysis

5-Methyloxolan-3-one participates in various chemical reactions typical for lactones, including:

  1. Hydrolysis: Under acidic or basic conditions, 5-methyloxolan-3-one can undergo hydrolysis to yield corresponding hydroxy acids.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Additions: The carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  4. Transesterification: This reaction involves exchanging the alkoxy group with another alcohol under catalytic conditions, which is useful for modifying the compound's properties for specific applications.
Mechanism of Action

The mechanism of action for 5-methyloxolan-3-one primarily revolves around its interactions with biological systems, particularly its role as a flavoring agent. In sensory perception:

  • The compound binds to olfactory receptors, triggering neural responses that result in flavor detection.
  • Its structural features allow it to mimic or enhance flavors found naturally in foods, making it valuable in food chemistry.

In pharmacological contexts, if applicable, further studies would be necessary to elucidate specific pathways and interactions at the molecular level.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 5-methyloxolan-3-one include:

PropertyValue
Molecular WeightApproximately 100 g/mol
Boiling PointNot extensively documented; estimated around 150 °C
SolubilitySoluble in water and organic solvents due to polar hydroxyl group
DensityNot widely reported; expected to be similar to other small lactones
StabilityStable under normal conditions but sensitive to strong acids/bases

These properties influence its behavior in various applications and reactions.

Applications

5-Methyloxolan-3-one finds utility across several domains:

  1. Flavoring Agent: It is used extensively in food products for enhancing flavors due to its pleasant aroma reminiscent of caramel or nuttiness .
  2. Fragrance Industry: The compound's aromatic properties make it suitable for use in perfumes and scented products.
  3. Pharmaceuticals: While specific applications are less documented, compounds with similar structures often serve as precursors or intermediates in drug synthesis.
  4. Research Applications: Its unique structure makes it a subject of study in organic chemistry for understanding reaction mechanisms involving lactones.

Properties

CAS Number

34003-72-0

Product Name

5-methyloxolan-3-one

IUPAC Name

5-methyloxolan-3-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3

InChI Key

YJZXJDJWRQIWDL-UHFFFAOYSA-N

SMILES

CC1CC(=O)CO1

Canonical SMILES

CC1CC(=O)CO1

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